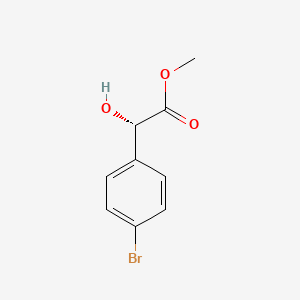![molecular formula C11H8N2 B6599424 3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene CAS No. 245-37-4](/img/structure/B6599424.png)
3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene
描述
3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene (DTDH) is a polycyclic aromatic hydrocarbon (PAH) that is used in various scientific applications. It has been used in the synthesis of various compounds, and has been studied for its biochemical and physiological effects.
科学研究应用
Optoelectronic Applications
4,5-Diazafluorene ligands and their ruthenium (II) complexes have been used as interfacial layers for Schottky type photodiodes . The results revealed that the fabricated Schottky type photodiodes with 4,5-diazafluorene ligands and their ruthenium (II) complex interlayers can be employed and improved for optoelectronic applications .
Photoelectrochemical Cells
Various 4,5-diazafluorene derivatives are of interest as components of photoelectrochemical cells . These cells convert light into electrical energy, which is crucial due to the world’s rising energy needs .
Fluorescent Sensors
4,5-Diazafluorene derivatives have also been used in the development of fluorescent sensors . These sensors can detect the presence of specific target molecules and produce a fluorescence signal.
Catalytic Reactions
4,5-Diazafluorene derivatives have been used as ligands for catalytic reactions . They can serve as spectator ligands to support reactivity at the metal center, or as reactive actor ligands engaging in atypical reactivity patterns .
Bioinorganic Chemistry
The applications of metal complexes of 4,5-diazafluorene derivatives in bioinorganic chemistry have also been surveyed . Bioinorganic chemistry explores the role of metals in biology, including their function in enzymes.
Organic Light-Emitting Diodes (OLEDs)
Many metal complexes of 4,5-diazafluorene derivatives have been investigated for use in organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones.
Antibiotics
4,5-Diazafluorene derivatives are considered potential bioactive compounds . This suggests they could be used in the development of new antibiotics.
Organic-Inorganic Hybrid Solar Cells
Metal complexes of 4,5-diazafluorene derivatives have been explored for use in organic-inorganic hybrid solar cells . These solar cells aim to combine the advantages of organic solar cells and inorganic solar cells.
作用机制
Target of Action
The primary targets of 4,5-Diazafluorene, also known as 3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene, are metal complexes, particularly those of ruthenium (II) . These complexes are used in a variety of applications, including optoelectronic devices .
Mode of Action
4,5-Diazafluorene interacts with its targets by serving as a ligand, binding to the metal center of the complexes . This binding is facilitated by the unique structure of 4,5-Diazafluorene, which contains a methylene bridge inserted between two pyridine rings . This structure makes 4,5-Diazafluorene a weaker σ-binding ligand compared to 2,2’-bipyridine (bpy), facilitating the dissociation of one of the donor N atoms . This unique property allows for the formation of unstable binuclear complexes that can be catalytically active .
Biochemical Pathways
The biochemical pathways affected by 4,5-Diazafluorene primarily involve the synthesis and function of optoelectronic devices . The compound’s ability to form complexes with metals like ruthenium (II) allows it to be used as an interfacial layer for Schottky type photodiodes . This interaction affects the device’s rectification ratio, series resistance, barrier height, and ideality factor values .
Result of Action
The result of 4,5-Diazafluorene’s action is the creation of efficient photodiodes and other optoelectronic devices . By forming complexes with metals like ruthenium (II), 4,5-Diazafluorene can improve the performance of these devices .
Action Environment
The action of 4,5-Diazafluorene can be influenced by various environmental factors. For instance, the efficiency of the photodiodes it helps create can be affected by the intensity of light power . Additionally, the stability of the complexes it forms with metals can be influenced by the presence of other chemicals in the environment .
属性
IUPAC Name |
3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-3-8-7-9-4-2-6-13-11(9)10(8)12-5-1/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRBBYWLBNWYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=CC=N3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diazafluorene | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)
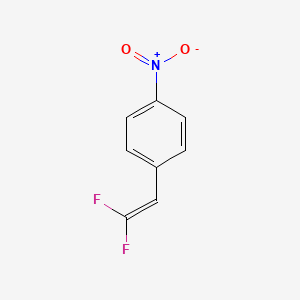

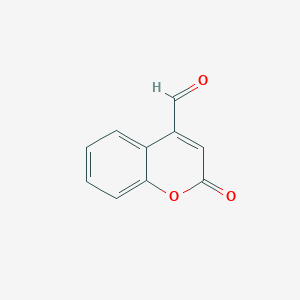
![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)
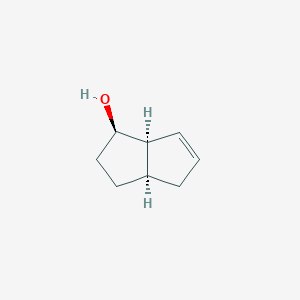
![tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B6599389.png)

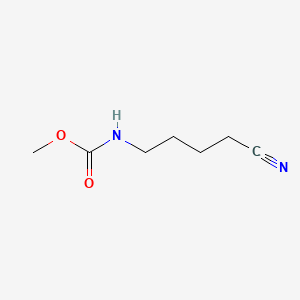
![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)
